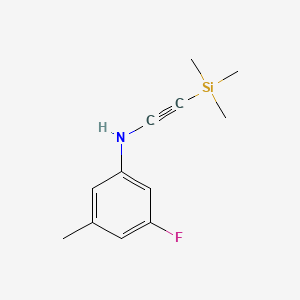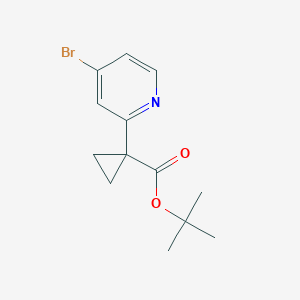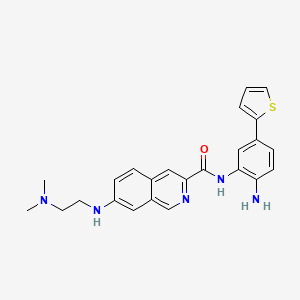
Hdac1/2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac1/2-IN-3 is a selective inhibitor targeting histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hdac1/2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity towards histone deacetylase 1 and histone deacetylase 2. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed for quality assessment.
Chemical Reactions Analysis
Types of Reactions: Hdac1/2-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
Hdac1/2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression. In biology, this compound is employed to investigate the epigenetic regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis.
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated histone deacetylase activity. Preclinical studies have demonstrated its ability to inhibit tumor growth and induce cancer cell apoptosis. Additionally, this compound is being explored for its potential use in combination therapies to enhance the efficacy of existing treatments.
Mechanism of Action
Hdac1/2-IN-3 exerts its effects by selectively inhibiting the activity of histone deacetylase 1 and histone deacetylase 2. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylase 1 and histone deacetylase 2, this compound prevents the deacetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression.
The molecular targets of this compound include the catalytic domains of histone deacetylase 1 and histone deacetylase 2. The compound binds to these domains, blocking their enzymatic activity and preventing the removal of acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which can alter the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Hdac1/2-IN-3 is unique in its selectivity towards histone deacetylase 1 and histone deacetylase 2, distinguishing it from other histone deacetylase inhibitors that target multiple histone deacetylase isoforms. This selectivity is advantageous as it reduces the potential for off-target effects and enhances the compound’s therapeutic potential.
Similar compounds to this compound include other selective histone deacetylase inhibitors, such as HDAC1/2/3 inhibitors and HDAC1/2 selective inhibitors. These compounds share a similar mechanism of action but may differ in their selectivity, potency, and pharmacokinetic properties. The unique selectivity of this compound makes it a valuable tool for studying the specific roles of histone deacetylase 1 and histone deacetylase 2 in various biological processes and diseases.
Properties
Molecular Formula |
C24H25N5OS |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-7-[2-(dimethylamino)ethylamino]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N5OS/c1-29(2)10-9-26-19-7-5-16-13-22(27-15-18(16)12-19)24(30)28-21-14-17(6-8-20(21)25)23-4-3-11-31-23/h3-8,11-15,26H,9-10,25H2,1-2H3,(H,28,30) |
InChI Key |
KDTPUATYLVOWAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC2=CN=C(C=C2C=C1)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)
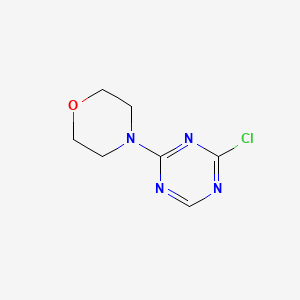

![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
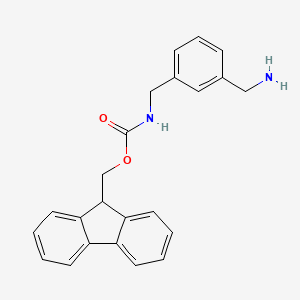
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
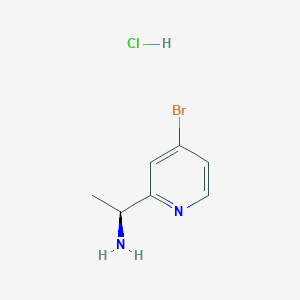
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
